![molecular formula C8H5ClN4 B3327588 9H-Purine, 6-chloro-9-(2-propynyl)- CAS No. 354156-58-4](/img/structure/B3327588.png)
9H-Purine, 6-chloro-9-(2-propynyl)-
Overview
Description
“9H-Purine, 6-chloro-9-(2-propynyl)-” is a complex organic material that is widely used in scientific experiments. It has a molecular formula of C8H5ClN4 and an average mass of 192.605 Da .
Synthesis Analysis
While specific synthesis methods for “9H-Purine, 6-chloro-9-(2-propynyl)-” were not found, related purine derivatives have been synthesized using a three-step synthetic procedure with microwave irradiation as a pivotal step .Molecular Structure Analysis
The molecular structure of “9H-Purine, 6-chloro-9-(2-propynyl)-” consists of a purine ring with a chlorine atom at the 6th position and a propynyl group at the 9th position .Physical And Chemical Properties Analysis
“9H-Purine, 6-chloro-9-(2-propynyl)-” has a molecular weight of 192.6 g/mol. Further physical and chemical properties were not found in the search results.Scientific Research Applications
TLR7 Agonists
The compound is used as a TLR7 agonist . TLR7 agonists are a class of drugs that can stimulate the immune response by activating the Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the innate immune system, which is the body’s first line of defense against pathogens .
Cancer Treatment
The compound has potential applications in cancer treatment . It can be used to stimulate the immune system to attack cancer cells. The activation of TLR7 can lead to the maturation of antigen-presenting cells (APCs), which play a key role in the adaptive immune response against tumor cells .
Treatment of Infectious Diseases
The compound can also be used in the treatment of infectious diseases . By stimulating the immune response, it can help the body fight off various types of infections .
Immune Disorders
The compound has potential applications in the treatment of immune disorders . By modulating the immune response, it can help treat conditions where the immune system is overactive or underactive .
Synthesis of Other Compounds
The compound can be used as a starting material in the synthesis of other compounds . Its structure makes it a versatile building block in organic chemistry .
Research Tool
The compound is used as a research tool in the field of immunology . It can be used to study the role of TLR7 in the immune response and to develop new therapeutic strategies .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine is Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system, which plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
As a TLR7 agonist, 6-chloro-9-(prop-2-yn-1-yl)-9H-purine binds to TLR7, triggering a cascade of immune responses . This interaction leads to the activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are considered the most professional APCs .
Biochemical Pathways
Upon activation, DCs capture and process tumor-associated antigens (TAAs), presenting the epitopes on their membrane in complex with major histocompatibility complex (MHC) molecules . This process is essential for the presentation of epitopes in a stimulatory way to T cells .
Result of Action
The activation of TLR7 by 6-chloro-9-(prop-2-yn-1-yl)-9H-purine leads to the activation of CD8+ cytotoxic T lymphocytes (CTLs), which can exploit their cytotoxic potential against tumor cells after recognition of TAAs . This process can contribute to the eradication of tumor cells, making this compound a potential candidate for cancer immunotherapy .
properties
IUPAC Name |
6-chloro-9-prop-2-ynylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIQVCHOBUSBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C1N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine, 6-chloro-9-(2-propynyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.